Pyrido[1,2-a]benzimidazole
Overview
Description
Pyrido[1,2-a]benzimidazole is a significant azaheterocyclic compound consisting of three fused aromatic rings. This compound has garnered attention due to its wide range of applications in medicinal chemistry, material science, and other interdisciplinary branches of chemistry . This compound and its derivatives exhibit remarkable biological properties, including antimalarial, anticancer, antiproliferative, antitumor, antifungal, antiviral, and antipyretic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[1,2-a]benzimidazole can be achieved through various methods, including both metal-catalyzed and metal-free approaches . One common method involves the condensation of 2-aminobenzimidazole with bifunctional synthetic equivalents . Another efficient procedure involves the reaction of 2-aminopyridines with cyclohexanones under metal-free conditions, using molecular oxygen as the green oxidant .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of transition-metal catalysts or metal-free approaches, depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrido[1,2-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological and chemical properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Lewis acids such as BF3·Et2O, molecular oxygen, and various transition-metal catalysts . Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in medicinal chemistry for developing new drugs and therapeutic agents .
Scientific Research Applications
Pyrido[1,2-a]benzimidazole has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicinal chemistry, it is used to develop drugs with antimalarial, anticancer, and antiviral properties . In biology, it is used to study cellular processes and molecular interactions. In industry, it is used in the synthesis of materials with specific properties, such as fluorescence and corrosion resistance .
Mechanism of Action
The mechanism of action of pyrido[1,2-a]benzimidazole varies depending on its specific application. For example, in antimalarial applications, it accumulates in the digestive vacuole of the malaria parasite Plasmodium falciparum and inhibits hemozoin formation . This inhibition disrupts the parasite’s ability to detoxify heme, leading to its death. The compound’s intrinsic fluorescence properties also facilitate subcellular accumulation and mechanistic studies .
Comparison with Similar Compounds
Pyrido[1,2-a]benzimidazole is structurally similar to other azaheterocycles, such as benzimidazoles and azolo[1,5-a]pyrimidines . These compounds share similar biological properties, including antiviral and anticancer activities. this compound is unique due to its specific arrangement of fused aromatic rings, which contributes to its distinct biological activities and applications .
List of Similar Compounds:- Benzimidazoles
- Azolo[1,5-a]pyrimidines
- Pyrimido[1,2-a]benzimidazoles
Properties
IUPAC Name |
pyrido[1,2-a]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODVQKYUAIWTKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327498 | |
Record name | Pyrido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245-47-6 | |
Record name | Pyrido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.